THZ1

概要

説明

THZ1は、サイクリン依存性キナーゼ7(CDK7)の強力で選択的な共有結合阻害剤です。また、サイクリン依存性キナーゼ12(CDK12)およびサイクリン依存性キナーゼ13(CDK13)も阻害します。 This compoundは、さまざまな癌における重要な癌遺伝子であるMYCの発現をダウンレギュレートする能力により、癌研究で大きな可能性を示しています .

準備方法

合成経路と反応条件: THZ1は、CDK7に対する高い選択性と効力を達成するために、コア構造の改変を含む一連の化学反応によって合成されます。合成には、this compoundの標的キナーゼへの共有結合を保証するために、特定の試薬と条件を使用します。 主なステップには、CDK7のキナーゼドメイン外のシステイン残基との共有結合の形成が含まれます .

工業生産方法: this compoundの工業生産には、収率と純度を高くするために最適化された反応条件を使用して、大規模合成が行われます。 このプロセスには、最終生成物の精製と特性評価のために、高速液体クロマトグラフィー(HPLC)などの高度な技術の使用が含まれます .

化学反応の分析

反応の種類: THZ1は、主にシステイン残基との共有結合の形成を含む、その標的キナーゼとの共有結合反応を起こします。 この反応は非常に選択的で不可逆的であり、キナーゼ活性の阻害につながります .

一般的な試薬と条件: this compoundの合成には、ジメチルスルホキシド(DMSO)や特定のキナーゼ阻害剤などの試薬を使用します。 反応条件には、this compoundの標的キナーゼへの選択的結合を確実にするために、制御された温度とpHが含まれます .

形成される主な生成物: this compoundとその標的キナーゼとの反応から形成される主な生成物は、キナーゼ活性を阻害する共有結合複合体です。 この阻害は、MYCなどの主要な癌遺伝子のダウンレギュレーションにつながり、癌細胞の増殖の抑制につながります .

科学研究への応用

This compoundは、癌治療における可能性について広範囲にわたって研究されてきました。卵巣癌、神経芽腫、乳癌、膵臓癌など、さまざまな癌モデルで顕著な有効性を示しています。 This compoundはCDK7、CDK12、およびCDK13を阻害する能力により、転写調節とその癌進行における役割を研究するための貴重なツールとなっています .

癌研究に加えて、this compoundは転写調節のメカニズムと細胞プロセスにおけるサイクリン依存性キナーゼの役割を研究する上で応用されています。 また、新規阻害剤を設計するためのリード化合物として、創薬および開発にも使用されています .

科学的研究の応用

Cancer Therapeutic Applications

THZ1 has demonstrated potential in various malignancies, as summarized below:

Case Studies Highlighting this compound Applications

Several case studies provide insights into the effectiveness of this compound across various cancer types:

-

Pancreatic Ductal Adenocarcinoma (PDAC) :

- A study focused on the differential effects of this compound on PDAC cells with distinct KRAS mutations. The findings indicated that this compound significantly inhibited tumor growth in xenograft models with KRAS-G12V mutations while having limited effects on KRAS-G12D tumors. This suggests a potential for personalized treatment strategies based on genetic profiling .

-

Cholangiocarcinoma :

- Research demonstrated that this compound induced significant apoptosis in cholangiocarcinoma cell lines and reduced tumor volume in xenograft models without affecting body weight, indicating manageable toxicity. The study highlighted the compound's potential as a targeted therapy for this aggressive cancer type .

- Multiple Myeloma :

- Triple-Negative Breast Cancer :

作用機序

THZ1は、CDK7のキナーゼドメイン外のシステイン残基に共有結合することによって効果を発揮します。この結合は、RNAポリメラーゼIIのC末端ドメインのリン酸化を阻害し、転写開始、伸長、キャップ形成の欠陥につながります。 CDK7の阻害は、他のサイクリン依存性キナーゼの活性にも影響を与え、MYCなどの主要な癌遺伝子の抑制につながります .

類似化合物との比較

THZ1は、共有結合を通じてCDK7、CDK12、およびCDK13を選択的に阻害する能力においてユニークです。 類似の化合物には、CDK7のより選択的な阻害剤であるYKL-5-124と、this compoundの誘導体であり、フェニルアミノピリミジン構造を保持していますが、CDK7に対する選択性が向上したTHZ531が含まれます .

類似化合物のリスト:- YKL-5-124

- THZ531

- E9(this compoundに対する耐性を克服するCDK12阻害剤)

This compoundのユニークな作用機序と、複数の癌種に対する広域スペクトル活性により、癌研究および創薬における貴重な化合物となっています .

生物活性

THZ1 is a selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in regulating transcription and cell cycle progression. Its biological activity has been extensively studied across various cancer types, revealing significant insights into its mechanisms of action, therapeutic potential, and the molecular pathways it influences.

This compound exerts its effects primarily through the inhibition of CDK7, leading to a decrease in RNA polymerase II (RNAPII) phosphorylation. This inhibition results in the downregulation of several oncogenes and anti-apoptotic factors, which are critical for tumor cell survival.

- Inhibition of RNAPII Phosphorylation : this compound treatment leads to reduced phosphorylation at serine residues S2, S5, and S7 of the carboxyl-terminal domain (CTD) of RNAPII. This reduction correlates with decreased transcriptional activity in various cancer cell lines, including cholangiocarcinoma (CCA) and pancreatic ductal adenocarcinoma (PDAC) .

- Downregulation of Oncogenes : this compound has been shown to significantly downregulate the expression of key oncogenes such as c-MYC, MCL-1, and BCL-X_L. These changes contribute to the induction of apoptosis in cancer cells .

Cholangiocarcinoma (CCA)

In CCA cells, this compound was found to inhibit cell viability and induce apoptosis. The compound demonstrated a dose-dependent reduction in global RNA levels after a short exposure time, indicating its potent transcriptional repression capabilities. RNA sequencing revealed that genes involved in DNA-dependent transcription were significantly affected by this compound treatment .

Pancreatic Ductal Adenocarcinoma (PDAC)

This compound's efficacy varies depending on the KRAS mutation subtype present in PDAC. Specifically, it showed a stronger apoptotic effect on KRAS-G12V mutant cells compared to KRAS-G12D mutant cells. In xenograft models, this compound effectively inhibited tumor growth associated with KRAS-G12V mutations . The compound also suppressed super-enhancer activity linked to these mutations, further elucidating its selective targeting mechanism.

Case Study 1: Multiple Myeloma

A study involving multiple myeloma (MM) cell lines demonstrated that this compound effectively reduced cell proliferation at low nanomolar concentrations (<300 nM). The treatment led to significant apoptosis as indicated by PARP cleavage and increased γH2A.X expression, suggesting DNA damage . The downregulation of MCL-1 and c-MYC was observed as early as 1-3 hours post-treatment, highlighting this compound's rapid action on transcriptional targets.

Case Study 2: Non-Small Cell Lung Cancer (NSCLC)

In NSCLC models, this compound treatment resulted in decreased viability and induced apoptosis through similar mechanisms involving the downregulation of key survival genes. The compound's ability to inhibit CDK7 was crucial for reducing tumor growth in both in vitro and in vivo settings .

Summary of Research Findings

| Cancer Type | Key Findings | Mechanism |

|---|---|---|

| Cholangiocarcinoma (CCA) | Induces apoptosis; inhibits cell viability; downregulates global RNA levels. | Inhibits RNAPII phosphorylation; downregulates oncogenes. |

| Pancreatic Cancer | Stronger efficacy against KRAS-G12V mutation; inhibits super-enhancer activity. | Selective targeting based on KRAS mutation subtype. |

| Multiple Myeloma | Reduces proliferation; induces DNA damage; downregulates MCL-1 and c-MYC. | Rapid transcriptional repression via CDK7 inhibition. |

| Non-Small Cell Lung Cancer | Decreases viability; induces apoptosis through downregulation of survival genes. | Similar CDK7 inhibition mechanism as seen in other cancers. |

特性

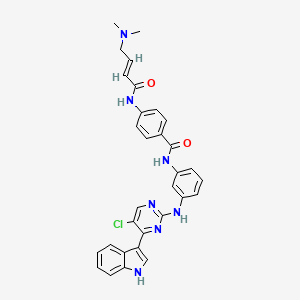

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJNFLYHUXWUPF-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of THZ1?

A1: this compound covalently binds to CDK7, inhibiting its kinase activity. [, , ] This disrupts the phosphorylation of key substrates involved in cell cycle progression (e.g., CDK1, CDK2) and gene transcription (e.g., RNA polymerase II C-terminal domain). [, , , , ]

Q2: How does this compound affect gene transcription?

A2: this compound preferentially targets genes regulated by super-enhancers, large clusters of transcriptional enhancers often found associated with oncogenes. [, , , , , ] This leads to the downregulation of key oncogenic drivers, including MYC, MCL-1, and BCL-XL, promoting apoptosis and inhibiting tumor growth. [, , , , ]

Q3: Does this compound impact cellular metabolism?

A3: Research suggests that this compound can disrupt cellular metabolism, particularly in certain cancers like B-cell acute lymphocytic leukemia (B-ALL). This occurs through downregulation of c-MYC-mediated metabolic enzymes and impacts the production of cellular metabolic intermediates. []

Q4: How does this compound affect RNA polymerase II dynamics?

A4: this compound has been shown to cause widespread loss of promoter-proximal paused RNA polymerase II, leading to polymerase accumulation within the body of many genes. This suggests an impact on transcriptional elongation. Additionally, this compound suppresses RNA polymerase “read through” at the 3' end of genes, particularly long genes, possibly due to slower elongation rates. []

Q5: What types of cancer have shown sensitivity to this compound in preclinical studies?

A5: Preclinical studies have demonstrated promising anti-tumor activity of this compound in various cancers, including:

- Triple-negative breast cancer (TNBC) [, , , ]

- Multiple myeloma [, ]

- MYCN-amplified neuroblastoma [, ]

- Peripheral T cell lymphomas []

- Gallbladder cancer []

- Urothelial carcinoma []

- Hepatocellular carcinoma []

- Cervical cancer []

Q6: Are there specific genetic features that influence sensitivity to this compound?

A6: Research suggests that:

- MYCN amplification: Cancers with MYCN amplification, like neuroblastoma, exhibit high sensitivity to this compound. []

- KRAS mutations: this compound's efficacy in pancreatic ductal adenocarcinoma (PDAC) varies depending on the specific KRAS mutation subtype. []

- Mutated p53: TNBC cells harboring mutated p53 display increased sensitivity to this compound. []

Q7: What are the potential advantages of this compound over other CDK inhibitors?

A7: this compound demonstrates a high degree of selectivity for CDK7 over other CDKs. [] This selectivity may contribute to a wider therapeutic window and potentially fewer off-target effects compared to pan-CDK inhibitors.

Q8: Have any clinical trials been conducted with this compound?

A8: While specific details of ongoing clinical trials are not covered in these research articles, they highlight that CDK7 inhibitors, including this compound, are currently under clinical evaluation. []

Q9: What are the known mechanisms of resistance to this compound?

A9: One identified mechanism of resistance is the upregulation of the drug efflux transporter ABCB1 (P-glycoprotein), leading to decreased intracellular this compound concentrations. [, ]

Q10: Are there strategies to overcome this compound resistance?

A10: Combining this compound with ABCB1 inhibitors, like tariquidar or zoriquidar, has shown potential in reversing resistance. [] Additionally, identifying and targeting alternative pathways or mechanisms driving tumor growth, alongside CDK7 inhibition, could be a viable approach.

Q11: What is the molecular formula and weight of this compound?

A11: While not explicitly stated in these research articles, this information can be readily obtained from publicly available chemical databases such as PubChem and ChemSpider.

Q12: Are there any specific formulation strategies to improve this compound's stability or bioavailability?

A12: While these research articles do not delve into detailed formulation strategies for this compound, the development of nanoparticle platforms, like the 8P4 NP, shows promise for improving targeted delivery and efficacy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。